2-Propanone, reaction products with diphenylamine

Vue d'ensemble

Description

“2-Propanone, reaction products with diphenylamine” is also referred to as PREPOD . It is the reaction product of N-phenyl-benzenamine (diphenylamine or DPA) and 2-propanone (acetone) . It is a UVCB (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials) mixture, and as such, contains a number of components in different concentrations .

Applications De Recherche Scientifique

Catalytic Applications and Organic Synthesis

Enantioselective Catalysis : The use of dipyridylphosphane/diamine-Ru complexes demonstrates significant efficiency in the enantioselective hydrogenation of a wide range of simple ketones, including those derived from 2-propanone reactions with diphenylamine. This method offers high chemical yields, excellent enantioselectivities, and is practical for various substrates, highlighting its utility in producing chiral molecules (Wu et al., 2003).

Electrochromic Materials : Research into poly(4-(diphenylamino)benzyl methacrylate) explores its electrochemical properties and potential for creating electrochromic materials. The polymer's ability to undergo redox reactions and form crosslinked, color-changing networks offers applications in smart windows and displays (Negru et al., 2014).

Material Science and Environmental Applications

Photonic and Electronic Materials : A study on unsymmetrical diphenylaminofluorene-based chromophores examines their nonlinear optical properties. These materials, which include reaction products of 2-propanone with diphenylamine, show promise for applications in two-photon absorption technologies, relevant for optical data storage and photodynamic therapy (Morales et al., 2013).

Environmental Impact Assessment : The presence and effects of diphenylamine and its derivatives, including those formed through reactions with 2-propanone, in the environment have been reviewed. This work discusses their use in various industries, potential hazards, and the necessity for further research to understand their environmental impact fully (Drzyzga, 2003).

Safety And Hazards

“2-Propanone, reaction products with diphenylamine” may cause an allergic skin reaction and may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

Orientations Futures

Propriétés

IUPAC Name |

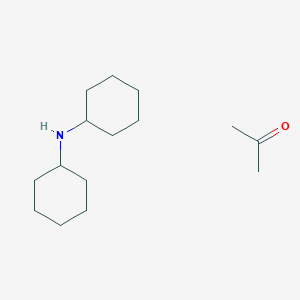

N-cyclohexylcyclohexanamine;propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C3H6O/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-3(2)4/h11-13H,1-10H2;1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBRXUFICHIMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexylcyclohexanamine;propan-2-one | |

CAS RN |

68412-48-6 | |

| Record name | 2-Propanone, reaction products with diphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.